

# In-Vitro Characterization & Validation of 3-Chloro-5-(hydroxymethyl)picolinic Acid Scaffolds

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## Compound of Interest

Compound Name:	3-Chloro-5-(hydroxymethyl)picolinic acid
CAS No.:	1824270-97-4
Cat. No.:	B3247919

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## Part 1: Executive Technical Analysis[1]

### The Dual-Functional Scaffold

**3-Chloro-5-(hydroxymethyl)picolinic acid** (3-Cl-5-HM-PA) represents a distinct class of pyridine-2-carboxylic acid scaffolds. Unlike the ubiquitous Picolinic Acid (a simple bidentate chelator) or the lipophilic 3-Chloro-5-(trifluoromethyl)picolinic acid, this molecule occupies a unique "chemical middle ground."

It combines the steric/electronic modulation of the C3-chlorine atom with the metabolic liability/handle of the C5-hydroxymethyl group.[1] In drug discovery, this molecule is frequently encountered either as a Fragment-Based Drug Discovery (FBDD) hit for metallo-enzyme targets (e.g., Zinc-dependent metalloproteinases) or as a Phase I metabolite of methyl-pyridine drugs.

### Comparative Landscape

To validate 3-Cl-5-HM-PA, it must be benchmarked against standard picolinates to understand the impact of its substitutions.

Feature	3-Cl-5-HM-PA (Target)	Picolinic Acid (Reference)	3-Chloro-5-(trifluoromethyl)PA (Alternative)
Primary Role	Metabolic Intermediate / Linker Scaffold	Natural Metabolite / Chelator	Bioisostere / Lipophilic Probe
Electronic Effect	C3-Cl (EWG) lowers pKa of Pyridine N; C5-CH <sub>2</sub> OH is polar.[1]	Standard Pyridine electronics.[1]	Strong EWG (CF <sub>3</sub> ) drastically lowers pKa. [1]
Metal Binding	Moderate-High: Cl steric bulk may twist carboxylate, altering binding geometry.[1]	High: Planar, bidentate chelation (N, O).	Low-Moderate: CF <sub>3</sub> reduces N-basicity significantly.[1]
Metabolic Risk	High: CH <sub>2</sub> OH is a "soft spot" for oxidation to COOH.[1]	Low: Stable core.[1]	Low: CF <sub>3</sub> blocks metabolism.[1]
Solubility	Moderate (Polar OH + Ionic COOH).[1]	High (Water soluble). [1][2]	Low (Lipophilic).[1]

## Part 2: In-Vitro Testing Protocols

The following protocols are designed to rigorously evaluate the scaffold's utility, focusing on its two critical liabilities: Metal Chelation Potency and Metabolic Stability.

### Protocol A: Competitive Metal Chelation Assay (Zn<sup>2+</sup>/Fe<sup>2+</sup>)

**Objective:** Determine if the C3-Chlorine substituent sterically hinders the bidentate binding mode required for metallo-enzyme inhibition. **Principle:** A fluorescence-displacement assay using Calcein.[1] Calcein fluorescence is quenched when bound to Zn<sup>2+</sup>. [1] A strong chelator (the test compound) strips Zn<sup>2+</sup> from Calcein, restoring fluorescence.

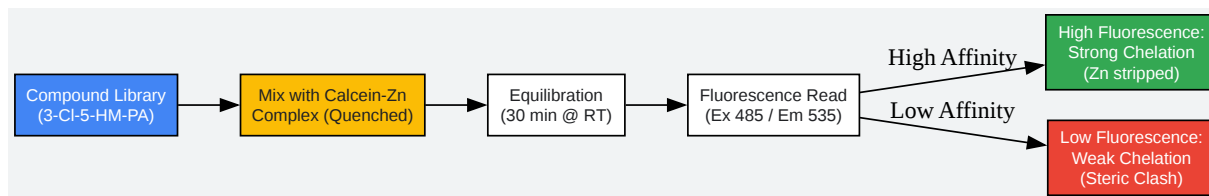
## Materials

- Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4 (metal-free).
- Probe: Calcein (250 nM final).
- Metal Source: ZnCl<sub>2</sub> or FeSO<sub>4</sub> (200 nM final).[1]
- Controls: EDTA (Positive), DMSO (Negative), Picolinic Acid (Reference).

## Step-by-Step Methodology

- Reagent Prep: Prepare a master mix of Calcein (250 nM) and ZnCl<sub>2</sub> (200 nM) in HEPES buffer. Incubate for 10 minutes at Room Temperature (RT) to ensure quenching (Background Fluorescence).
- Compound Titration: Prepare a 10-point serial dilution of 3-Cl-5-HM-PA and Picolinic Acid in DMSO (Top concentration: 100 μM).
- Reaction Assembly:
  - Add 2 μL of compound dilution to black 384-well plates.
  - Dispense 48 μL of Calcein/Zn master mix.[1]
- Kinetics: Measure Fluorescence (Ex/Em: 485/535 nm) immediately (t=0) and every 5 minutes for 60 minutes.
- Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].
  - Success Metric: If  
  
of 3-Cl-5-HM-PA is within 5-fold of Picolinic Acid, the C3-Cl steric bulk does not compromise chelation.

## Mechanistic Visualization (Graphviz)



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Figure 1: Fluorescence-recovery workflow to validate metal-binding affinity.

## Protocol B: Microsomal Stability & Metabolite Identification

Objective: The 5-hydroxymethyl group is a primary target for cytosolic alcohol dehydrogenases (ADH) or CYP450-mediated oxidation.[1] This protocol quantifies the conversion rate to the dicarboxylic acid (3-Chloro-pyridine-2,5-dicarboxylic acid).

### Materials

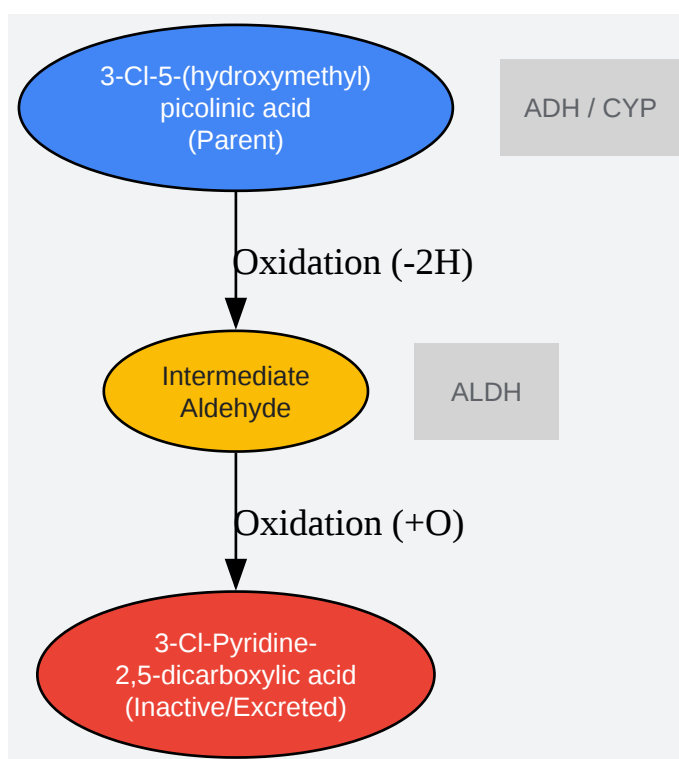
- System: Pooled Human/Rat Liver Microsomes (HLM/RLM) and Cytosolic fraction (S9).[1]
- Cofactors: NADPH (for CYPs) and NAD<sup>+</sup> (for ADH/ALDH).[1]
- Internal Standard: Tolbutamide or Warfarin.[1]

### Step-by-Step Methodology

- Incubation Mix:
  - Substrate (3-Cl-5-HM-PA): 1  $\mu$ M final.[1]
  - Microsomal Protein: 0.5 mg/mL.[1]
  - Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
- Initiation: Pre-warm at 37°C for 5 min. Initiate with cofactor mix (1 mM NADPH + 1 mM NAD<sup>+</sup>).[1] Note: NAD<sup>+</sup> is crucial to test the specific oxidation of the hydroxymethyl group.

- Sampling: Aliquot 50  $\mu\text{L}$  at  $t = 0, 5, 15, 30, 60$  min into 150  $\mu\text{L}$  ice-cold Acetonitrile (containing Internal Standard).
- Analysis (LC-MS/MS):
  - Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]
  - Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]
  - Detection: Monitor MRM transitions for Parent (201  $\rightarrow$  fragment) and Metabolite (+14 Da for aldehyde or +30 Da for carboxylic acid).
- Calculation:
  - (Intrinsic Clearance) =
  - .
  - Causality Check: If clearance is high with  $\text{NAD}^+$  but low with  $\text{NADPH}$  only, the instability is driven by Alcohol Dehydrogenase, not CYP450.

## Metabolic Pathway Diagram (Graphviz)



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Figure 2: Predicted oxidative metabolic pathway of the hydroxymethyl handle.

## Part 3: Physicochemical Profiling (pKa & LogD)

Rationale: The Chlorine atom at C3 exerts an ortho-effect, potentially lowering the pKa of the carboxylic acid and the pyridine nitrogen compared to unsubstituted picolinic acid. This alters membrane permeability.[1]

### Protocol C: Potentiometric Titration (SiriusT3 or equivalent)

- Sample: 1 mg of 3-Cl-5-HM-PA dissolved in 1.5 mL ionic strength adjusted water (0.15 M KCl).
- Titrant: 0.5 M KOH and 0.5 M HCl.
- Sweep: pH 1.8 to pH 12.0.
- Output:
  - pKa1 (Pyridine N): Expected ~2.5 - 3.5 (Lowered by Cl-EWG).[1]
  - pKa2 (Carboxyl): Expected ~1.5 - 2.5.[1]
  - pKa3 (Hydroxyl): >13 (Likely silent).[1]
- Interpretation: If the isoelectric point (pI) shifts significantly from Picolinic Acid (pI ~3.2), the compound's zwitterionic character at physiological pH (7.4) will differ, impacting cellular entry. [1][3]

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